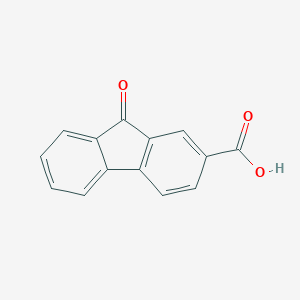

9-Fluorenone-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-oxofluorene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCTXUUKONLPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229062 | |

| Record name | 9-Oxofluoren-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-50-9 | |

| Record name | Fluorenone-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxofluoren-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 784-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 784-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxofluoren-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-oxofluoren-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 9-Fluorenone-2-carboxylic acid

An In-depth Technical Guide to 9-Fluorenone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with significant potential in various scientific and therapeutic fields.

Core Chemical and Physical Properties

This compound, with the CAS number 784-50-9, is an organic building block characterized by a fluorenone core substituted with a carboxylic acid group.[1][2][3] Its chemical structure consists of a fused ring system containing both a ketone and a carboxylic acid functional group, which contribute to its stability and reactivity.[3] This compound typically appears as a light yellow to amber or dark green powder or crystalline solid.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₃ | [4][5] |

| Molecular Weight | 224.22 g/mol | [4] |

| CAS Number | 784-50-9 | [4] |

| Appearance | Light yellow to amber to dark green powder or crystals.[2] | [2] |

| Melting Point | >300 °C | [2][4] |

| Boiling Point | 476.5 °C at 760 mmHg | [4] |

| Density | 1.424 g/cm³ | [5] |

| pKa | 3.85 ± 0.20 (Predicted) | [1] |

| Flash Point | 256.1 °C | [5] |

| Water Solubility | Sparingly soluble | [1] |

| Refractive Index | 1.5400 (estimate) | [5] |

| Purity | Typically 96-98% | [2][4] |

| Storage Temperature | 4°C | [4] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. The following spectral information has been reported:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H).[6]

-

¹³C NMR: Data available in DMSO-d₆.[5]

-

Infrared (IR) Spectroscopy: Available as KBr disc or nujol mull.[5] The NIST WebBook also provides an IR spectrum.[7][8]

-

Mass Spectrometry: Mass spectrum data (electron ionization) is available.[7]

Experimental Protocols

Synthesis of this compound

Method 1: From 2-acetylfluorene [9]

This method involves the oxidation of 2-acetylfluorene.

-

A solution of 86 g of 2-acetylfluorene in 1075 ml of acetic acid is heated to 60°C.

-

1020 g of sodium dichromate is slowly added to the solution.

-

285 ml of acetic anhydride is then added.

-

The mixture is heated to reflux with stirring for 3 hours.

-

After cooling, the reaction mixture is poured into 6 liters of water.

-

The resulting precipitate is filtered and washed thoroughly with water.

-

The solid is warmed with 520 ml of N-sodium hydroxide, and the mixture is filtered.

-

The aqueous filtrate is washed three times with 60 ml portions of dichloromethane.

-

The filtrate is then heated on a steam bath and carefully acidified with hydrochloric acid.

-

The yellow product is filtered, washed with water, and dried in vacuo to yield this compound.

Method 2: From 2-bromo-9,9-dimethyl-9H-fluorene (Hypothetical Precursor based on CAS)

A general procedure for a related synthesis is described:[6]

-

Potassium hydroxide (1.6 g, 29.4 mmol) is added to a mixture of methanol (7 mL) and water (7 mL) containing the starting compound (200 mg, 0.98 mmol).

-

The reaction mixture is stirred for 6 hours at 110 °C.

-

Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

-

The pH is adjusted to 3 with 1 N hydrochloric acid.

-

The mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to afford this compound as a yellow solid (91% yield).[6]

Chemical Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures.[1] It should be stored in a cool, dry, well-ventilated area away from incompatible substances, with the container kept closed when not in use.[1]

The presence of both a carboxylic acid and a ketone functional group makes it a versatile building block in organic synthesis.[3] It is often used as a starting material or intermediate for the production of dyes, pharmaceuticals, and other chemical compounds.[3] The reactivity can be attributed to both the carbonyl and carboxylic acid functionalities.[3]

Applications in Research and Drug Development

This compound and its derivatives have shown promise in several fields:

-

Drug Development: It serves as a scaffold for developing new therapeutic agents. For instance, introducing a hydrophobic group at the 7-position of this compound can generate new tubulin binders, which have potential as anticancer agents.[10]

-

Organic Electronics: The compound has been studied for its potential applications in the development of organic electronic devices.[1]

-

Fluorescent Probes: It has been investigated for use as a fluorescent probe in biological imaging.[1]

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98% - 784-50-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. CAS 784-50-9: Fluorenone-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. This compound | 784-50-9 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 784-50-9 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Solubility of 9-Fluorenone-2-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Fluorenone-2-carboxylic Acid

This compound is a derivative of fluorenone, characterized by a fluorenone core with a carboxylic acid group.[1][2] It typically appears as a yellow to off-white crystalline solid.[2] The presence of both a ketone and a carboxylic acid functional group makes it a polar compound with the capacity for hydrogen bonding, which influences its solubility profile.[2] Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science.[1][2] While it is known to be sparingly soluble in water, its solubility in various organic solvents is a key parameter for its use as a reactant, for purification, and for formulation development.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a broad spectrum of common organic solvents (e.g., alcohols, ketones, esters, ethers, and halogenated hydrocarbons) is not extensively documented in publicly accessible scientific literature. Therefore, the following sections focus on providing a robust experimental protocol for the determination of this data.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[1][2] It involves preparing a saturated solution, separating a known amount of the solution, removing the solvent by evaporation, and then weighing the remaining solid solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance (accurate to at least 0.1 mg)

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or shaker

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or vials

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. This may take several hours to a full day. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 18, and 24 hours) and their concentrations measured. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully draw a specific volume (e.g., 5 or 10 mL) of the supernatant (the clear saturated solution) using a pipette. To avoid drawing up solid particles, a syringe fitted with a chemically resistant filter can be used.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, a gentle stream of nitrogen or air can be used to speed up the process. Alternatively, a rotary evaporator can be used.

-

Once the solvent has completely evaporated, place the dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is obtained.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL:

-

Weight of the solute = (Weight of the dish with dried solute) - (Weight of the empty dish)

-

Volume of the solvent in the aliquot = Volume of the aliquot pipetted

-

Solubility ( g/100 mL) = (Weight of the solute / Volume of the aliquot) x 100

-

-

To calculate molar solubility (mol/L):

-

Moles of solute = Weight of the solute / Molar mass of this compound (224.21 g/mol )

-

Volume of the aliquot in Liters = Volume of the aliquot in mL / 1000

-

Molar Solubility (mol/L) = Moles of solute / Volume of the aliquot in Liters

-

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

This detailed protocol and workflow provide a solid foundation for researchers to accurately determine the solubility of this compound in various organic solvents, enabling its effective use in further research and development activities.

References

Unveiling the Structural Characteristics of 9-Fluorenone-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 9-Fluorenone-2-carboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. Extensive searches of crystallographic databases indicate that a definitive single-crystal X-ray diffraction structure for this compound has not been publicly reported. However, to provide valuable structural insights for researchers, this document presents a detailed analysis of its isomer, 9-oxofluorene-4-carboxylic acid, for which a crystal structure has been determined. This guide also includes a detailed experimental protocol for the synthesis of this compound and a discussion of its expected intermolecular interactions, offering a comprehensive resource for professionals in the field.

Crystal Structure Analysis: A Comparative Approach

As of the latest available data, the crystal structure of this compound has not been elucidated and reported in public databases. However, the crystal structure of its isomer, 9-oxofluorene-4-carboxylic acid, provides a valuable reference for understanding the potential solid-state arrangement of the 2-carboxylic acid derivative.

The crystal structure of 9-oxofluorene-4-carboxylic acid was determined by direct methods using three-dimensional X-ray diffraction data.[1] The molecules form centrosymmetric hydrogen-bonded cyclic dimers.[1]

Table 1: Crystallographic Data for 9-oxofluorene-4-carboxylic acid [1]

| Parameter | Value |

| Molecular Formula | C₁₄H₈O₃ |

| Molecular Weight | 224.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.843(3) |

| b (Å) | 7.986(5) |

| c (Å) | 32.69(2) |

| β (°) | 96.64(4) |

| Volume (ų) | 996.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.49 |

| O···O distance in dimer (Å) | 2.642(3) |

Expected Intermolecular Interactions in this compound

Based on the structure of this compound and the observed packing in its 4-carboxylic acid isomer, the primary intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules. This is a common and highly stable arrangement for carboxylic acids in the solid state. The fluorenone core is likely to participate in π-π stacking interactions, further stabilizing the crystal lattice.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-acetylfluorene.[2]

Experimental Protocol

-

Reaction Setup: A solution of 2-acetylfluorene (86 g) in glacial acetic acid (1075 ml) is prepared in a suitable reaction vessel and warmed to 60°C.

-

Addition of Oxidizing Agent: Sodium dichromate (1020 g) is slowly added to the solution, followed by the addition of acetic anhydride (285 ml).

-

Reflux: The reaction mixture is heated to reflux and stirred for a period of 3 hours.

-

Precipitation: After cooling, the mixture is poured into a large volume of water (6 L), leading to the precipitation of the crude product.

-

Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with water.

-

Extraction: The solid is then treated with a warm 1N sodium hydroxide solution (520 ml) and filtered. The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml).

-

Acidification and Isolation: The aqueous solution is heated on a steam bath and carefully acidified with hydrochloric acid. The resulting yellow precipitate of this compound is collected by filtration, washed extensively with water, and dried under vacuum. The final product has a melting point reported to be above 300°C.[2]

Synthesis Workflow

Conclusion

While the definitive crystal structure of this compound remains to be determined, valuable insights can be drawn from the analysis of its isomer, 9-oxofluorene-4-carboxylic acid. The provided synthesis protocol offers a reliable method for obtaining this compound for further research and development. Future crystallographic studies on this compound are encouraged to fully elucidate its solid-state architecture and contribute to a deeper understanding of its structure-property relationships.

References

An In-depth Technical Guide on 9-Fluorenone-2-carboxylic Acid: Discovery, History, and Applications

This technical guide provides a comprehensive overview of 9-Fluorenone-2-carboxylic acid, a fluorene derivative of significant interest to researchers, scientists, and drug development professionals. The document covers its discovery and historical context, detailed physicochemical and spectral properties, established synthesis protocols, and its emerging role in anticancer research, particularly as a tubulin-binding agent.

Discovery and History

One of the well-documented synthetic routes involves the oxidation of 2-acetylfluorene. Another potential pathway is the hydrolysis of 2-cyano-9-fluorenone. The development of these synthetic methods has been crucial for making this compound available for research into its applications in materials science and medicinal chemistry.

Physicochemical and Spectral Data

This compound is a yellow, crystalline solid.[1] Its key physicochemical and spectral properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 784-50-9 | [2] |

| Molecular Formula | C₁₄H₈O₃ | [3] |

| Molecular Weight | 224.21 g/mol | [2] |

| Melting Point | >300 °C | [4] |

| Boiling Point | 476.5 °C at 760 mmHg | [3] |

| Appearance | Yellow powder/crystals | [1] |

| Solubility | Sparingly soluble in water | [3] |

| pKa | 3.85 ± 0.20 (Predicted) | [3] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (DMSO-d₆) | δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H) | [5] |

| IR Spectrum | Data available in NIST WebBook | [5] |

| Mass Spectrum | Data available in NIST WebBook | [5] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound from two different precursors.

Synthesis from 2-Acetylfluorene[4]

This protocol describes the oxidation of 2-acetylfluorene to yield this compound.

Materials:

-

2-acetylfluorene

-

Acetic acid

-

Sodium dichromate

-

Acetic anhydride

-

N-sodium hydroxide

-

Dichloromethane

-

Hydrochloric acid

-

Water

Procedure:

-

A solution of 86 g of 2-acetylfluorene in 1075 ml of acetic acid at 60°C is treated slowly with 1020 g of sodium dichromate, followed by 285 ml of acetic anhydride.

-

The mixture is heated to reflux with stirring for 3 hours.

-

After cooling, the mixture is poured into 6 liters of water.

-

The resulting precipitate is filtered and washed thoroughly with water.

-

The solid is then warmed with 520 ml of N-sodium hydroxide, and the mixture is filtered.

-

The aqueous filtrate is washed three times with 60 ml portions of dichloromethane.

-

The filtrate is heated on a steam bath and cautiously acidified with hydrochloric acid.

-

The yellow product is filtered, washed well with water, and dried in vacuo to yield this compound.

Synthesis from 2-Cyano-9-fluorenone (Proposed)

This proposed synthesis is based on the general chemical principle of nitrile hydrolysis to a carboxylic acid.[6][7][8][9]

Materials:

-

2-cyano-9-fluorenone

-

Aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) or base (e.g., sodium hydroxide solution)

-

Solvent (if necessary)

Procedure (Acid-Catalyzed Hydrolysis):

-

2-cyano-9-fluorenone is heated under reflux with a dilute aqueous acid (e.g., HCl).

-

The reaction progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization.

Procedure (Base-Catalyzed Hydrolysis):

-

2-cyano-9-fluorenone is heated under reflux with an aqueous base solution (e.g., NaOH).

-

This will form the sodium salt of the carboxylic acid.

-

After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.

-

The product is then isolated by filtration and purified by recrystallization.

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[1] Specifically, the introduction of a hydrophobic group at the 7-position of the this compound scaffold has been shown to generate new compounds that act as tubulin binders.[1]

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established mechanism for inducing cell cycle arrest and apoptosis in cancer cells. By binding to tubulin, these derivatives inhibit its polymerization into microtubules, leading to a cascade of events that ultimately result in cell death.

Experimental Workflow for Tubulin Interaction Analysis

The interaction of this compound derivatives with tubulin can be investigated through a series of established experimental workflows. The following diagram illustrates a typical workflow to confirm tubulin binding and its cellular consequences.[10][11][12][13]

Conclusion

This compound is a versatile compound with a developing history in scientific research. While its initial discovery is not prominently documented, its synthesis is well-established, and its physicochemical properties are well-characterized. The recent identification of its derivatives as tubulin-binding agents with antiproliferative activity has opened new avenues for its application in drug discovery and development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 784-50-9 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. abscience.com.tw [abscience.com.tw]

- 12. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 9-Fluorenone-2-carboxylic Acid (CAS 784-50-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 9-Fluorenone-2-carboxylic acid (CAS 784-50-9), with a particular focus on its emerging role as a scaffold in the development of novel therapeutics.

Chemical and Physical Properties

This compound is an organic compound featuring a fluorenone core functionalized with a carboxylic acid group. This structure imparts a unique combination of aromaticity, polarity, and reactivity. The compound typically appears as a light yellow to dark green crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 784-50-9 | [3] |

| Molecular Formula | C₁₄H₈O₃ | [3] |

| Molecular Weight | 224.22 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | [2] |

| Melting Point | >300 °C | [2] |

| pKa | 3.85 ± 0.20 (Predicted) | [4] |

| Solubility | Sparingly soluble in water. | [4] |

| SMILES | O=C(O)c1cc2c(cc1)-c3ccccc3C2=O | [3] |

| InChI | 1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | [3] |

Analytical Data

A summary of key analytical data for the characterization of this compound is presented below.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.30 (s, 1H), 8.19 (d, J = 7.6 Hz, 1H), 8.03 (s, 1H), 7.97-7.89 (m, 2H), 7.72-7.64 (m, 2H), 7.50-7.44 (m, 1H). | ChemicalBook |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 224 | [5][6] |

| IR Spectrum | Key absorptions characteristic of C=O (ketone and carboxylic acid) and O-H (carboxylic acid) functional groups. | [5] |

| ¹³C NMR (of 9-Fluorenone) | (Reference for core structure) δ 194.3, 144.9, 135.1, 134.6, 129.5, 124.7, 120.7 ppm. | [7][8][9] |

Synthesis and Purification

This compound can be synthesized via the oxidation of 2-acetylfluorene. The general workflow for its synthesis and purification is outlined below.

Experimental Protocol: Synthesis

A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by acetic anhydride (285 ml). The mixture is then heated to reflux with stirring for 3 hours. After cooling, the reaction mixture is poured into water (6 L) to precipitate the crude product.

Experimental Protocol: Purification

The precipitate is collected by filtration and washed with water. The solid is then warmed with 1N sodium hydroxide (520 ml) and filtered. The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml). The aqueous layer is then heated on a steam bath and cautiously acidified with hydrochloric acid. The resulting yellow precipitate of this compound is collected by filtration, washed thoroughly with water, and dried under vacuum.

Applications in Drug Development

The fluorenone scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 9-fluorenone are investigated for a range of biological activities, including antimicrobial and anticancer properties.

Tubulin Polymerization Inhibition

A significant area of research interest is the use of this compound as a scaffold for the development of tubulin polymerization inhibitors.[10] By modifying the core structure, particularly at the 7-position, novel compounds with potent antiproliferative activity have been developed. These compounds interfere with microtubule dynamics, a critical process for cell division, making them promising candidates for cancer chemotherapy.

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the formation of the mitotic spindle during cell division.[1][11][12] Tubulin inhibitors can disrupt this dynamic equilibrium by either preventing polymerization or stabilizing the microtubules, both of which can lead to cell cycle arrest and apoptosis. The signaling pathway of microtubule dynamics is a key target in cancer therapy.

Experimental Protocols for Biological Evaluation

Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening assay for potential anticancer compounds.[13][14][15][16][17]

Protocol Outline:

-

Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with serial dilutions of the test compound (derivatives of this compound) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[18][19][20][21][22]

Protocol Outline:

-

Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a suitable buffer is prepared.

-

Compound Addition: The test compound (or a known tubulin inhibitor/stabilizer as a control) is added to the reaction mixture.

-

Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.

-

Data Acquisition: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Analysis: The resulting polymerization curves are analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

This compound is a versatile building block in organic synthesis with significant potential in drug discovery. Its utility as a scaffold for developing potent tubulin polymerization inhibitors highlights its importance for researchers and scientists in the field of oncology and medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of novel therapeutics based on this promising chemical entity.

References

- 1. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 2. This compound | 784-50-9 | TCI AMERICA [tcichemicals.com]

- 3. CAS 784-50-9: Fluorenone-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(784-50-9) MS [m.chemicalbook.com]

- 7. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 8. 9-Fluorenone(486-25-9) 13C NMR [m.chemicalbook.com]

- 9. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. benchchem.com [benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. atcc.org [atcc.org]

- 18. benchchem.com [benchchem.com]

- 19. 3.8. Tubulin Polymerization Assay [bio-protocol.org]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Oxo-9H-fluorene-2-carboxylic acid: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Oxo-9H-fluorene-2-carboxylic acid, a key heterocyclic molecule that serves as a versatile scaffold in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its significance as a core structure in the development of novel therapeutic agents, particularly in the realm of oncology.

Structural Formula and Chemical Properties

9-Oxo-9H-fluorene-2-carboxylic acid, also known as 9-fluorenone-2-carboxylic acid, is a tricyclic aromatic compound characterized by a fluorene backbone with a ketone group at position 9 and a carboxylic acid group at position 2.

Chemical Structure:

A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 9-oxo-9H-fluorene-2-carboxylic acid | [1] |

| CAS Number | 784-50-9 | [1] |

| Molecular Formula | C₁₄H₈O₃ | [1] |

| Molecular Weight | 224.22 g/mol | |

| SMILES | O=C(O)c1ccc2c(c1)-c1ccccc1C2=O | [1] |

| Melting Point | 300 °C | [1] |

Synthesis of 9-Oxo-9H-fluorene-2-carboxylic acid

Experimental Protocol: Synthesis of 9H-fluorene-2-carboxylic acid

This protocol is adapted from the well-established synthesis of 9-fluorenecarboxylic acid.[2]

Materials:

-

2-Phenylbenzoic acid

-

Thionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diatomaceous earth (Celite®)

-

Activated carbon

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 2-phenylbenzoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-phenylbenzoyl chloride can be used in the next step without further purification.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Cool the solution in an ice bath. Add anhydrous aluminum chloride portion-wise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 9H-fluorene.

-

Carboxylation (via Grignard or Lithiation): A possible route to introduce the carboxylic acid at the 2-position would involve bromination of the fluorene followed by Grignard formation and reaction with carbon dioxide, or via a directed ortho-metalation approach. Note: This part of the protocol is a conceptual outline and would require specific experimental optimization.

-

Purification: The crude 9H-fluorene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Experimental Protocol: Oxidation to 9-Oxo-9H-fluorene-2-carboxylic acid

This protocol is based on general methods for the oxidation of fluorenes to fluorenones.

Materials:

-

9H-fluorene-2-carboxylic acid

-

Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

-

Glacial acetic acid or Acetone

-

Sodium bisulfite

-

Standard laboratory glassware

Procedure:

-

Oxidation: Dissolve 9H-fluorene-2-carboxylic acid in glacial acetic acid in a round-bottom flask. Add a solution of chromium trioxide in a mixture of acetic acid and water dropwise with stirring. Alternatively, a suspension of potassium permanganate in acetone can be used. Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and quench the excess oxidant by adding a solution of sodium bisulfite until the color of the solution changes from dark brown/purple to colorless or pale green.

-

Isolation: Pour the reaction mixture into a large volume of ice-cold water. The product, 9-Oxo-9H-fluorene-2-carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Biological Activity and Applications in Drug Development

9-Oxo-9H-fluorene-2-carboxylic acid serves as a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. While data on the parent compound is limited, numerous studies have demonstrated that its derivatives possess potent biological activities, primarily as inducers of apoptosis in cancer cells.

Anticancer Activity and Apoptosis Induction

Derivatives of 9-Oxo-9H-fluorene-carboxamides have been identified as potent inducers of apoptosis in various human cancer cell lines.[3][4] Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide group and substitutions on the fluorene ring can significantly impact the potency and mechanism of action.[5]

Quantitative Data on Derivatives:

The following table summarizes the reported half-maximal effective concentration (EC₅₀) values for a potent derivative, compound 5a (structure not shown, but a derivative of the core molecule), against several cancer cell lines.

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |

| T47D | Human Breast Cancer | 0.15 - 0.29 | [5] |

| HCT116 | Human Colon Cancer | 0.15 - 0.29 | [5] |

| SNU398 | Human Hepatocellular Carcinoma | 0.15 - 0.29 | [5] |

These low micromolar to sub-micromolar activities highlight the potential of the 9-oxo-9H-fluorene scaffold in the design of effective anticancer agents.

Mechanism of Action: Tubulin Inhibition and Caspase Activation

The anticancer effects of some 9-oxo-9H-fluorene derivatives are attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3]

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of 9-Oxo-9H-fluorene-2-carboxylic acid and its derivatives, a series of in vitro assays are typically employed. Detailed protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

-

Cancer cell lines (e.g., T47D, HCT116, SNU398)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

9-Oxo-9H-fluorene-2-carboxylic acid or its derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Caspase Activity Assay (Fluorometric or Colorimetric)

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, or initiator caspases like caspase-9, to confirm apoptosis induction.[8]

Materials:

-

Treated and untreated cell lysates

-

Caspase-specific substrate conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA)

-

Assay buffer

-

96-well black or clear microplates

-

Fluorometer or spectrophotometer

Procedure:

-

Cell Lysis: After treating cells with the test compound, harvest and lyse the cells using a specific lysis buffer provided in commercial kits.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence (e.g., excitation/emission at 400/505 nm for AFC) or absorbance (at 405 nm for pNA) using a plate reader.

-

Data Analysis: Compare the caspase activity in treated samples to that in untreated controls to determine the fold-increase in activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for evaluating the anticancer activity of 9-Oxo-9H-fluorene-2-carboxylic acid and the potential signaling pathway for apoptosis induction.

Caption: Experimental workflow for the synthesis and biological evaluation of 9-Oxo-9H-fluorene-2-carboxylic acid and its analogs.

Caption: Proposed signaling pathway for apoptosis induction by 9-Oxo-9H-fluorene derivatives.

Conclusion

9-Oxo-9H-fluorene-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, offering a robust platform for the design and synthesis of novel anticancer agents. Its derivatives have demonstrated significant potential as inducers of apoptosis through mechanisms that can involve the disruption of microtubule dynamics and the activation of caspase cascades. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Future investigations focusing on the parent compound and the elucidation of specific molecular targets will be crucial for advancing these promising compounds towards clinical applications.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]

- 5. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. atcc.org [atcc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Theoretical Insights into the Electronic Landscape of 9-Fluorenone-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 9-Fluorenone-2-carboxylic acid. By leveraging computational chemistry, we can gain deep insights into the molecule's properties, guiding further experimental work and application in fields such as materials science and drug development. This document outlines the key theoretical methodologies, presents illustrative data in a structured format, and provides visualizations to clarify complex relationships and workflows.

Introduction

This compound is a derivative of fluorenone, a polycyclic aromatic ketone known for its unique photophysical and electronic properties. The introduction of a carboxylic acid group at the 2-position is expected to significantly modulate these properties, influencing its potential applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting and understanding the geometric, electronic, and spectroscopic characteristics of such molecules at the atomic level. This guide serves as a resource for researchers interested in the computational analysis of this and similar organic compounds.

Theoretical Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following methodology, based on widely accepted practices for similar molecular systems, is proposed for the study of this compound.

Geometry Optimization

The initial step involves the optimization of the molecule's ground-state geometry. This is typically achieved using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06 (Minnesota 06), paired with a comprehensive basis set like 6-311++G(d,p). The choice of functional and basis set represents a balance between computational cost and accuracy. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Properties

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Properties

The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be compared with experimental UV-Vis spectra to validate the computational methodology.

Illustrative Data and Analysis

The following tables present hypothetical, yet realistic, quantitative data for this compound, derived from the established methodologies and informed by computational studies on analogous 2-substituted fluorenone derivatives.

Optimized Geometrical Parameters

Table 1: Selected Optimized Bond Lengths and Bond Angles for this compound (Calculated at the B3LYP/6-311++G(d,p) level).

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C9=O10 | 1.215 | C8-C9-C11 | 108.5 |

| C2-C15 | 1.489 | C1-C2-C15 | 120.1 |

| C15-O16 | 1.218 | O16-C15-O17 | 123.4 |

| C15-O17 | 1.354 | C2-C15-O17 | 112.5 |

| O17-H18 | 0.968 | C15-O17-H18 | 105.9 |

Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound (Calculated at the B3LYP/6-311++G(d,p) level).

| Wavenumber (cm⁻¹) | Assignment |

| 3568 | O-H stretch (carboxylic acid) |

| 1735 | C=O stretch (carboxylic acid) |

| 1718 | C=O stretch (fluorenone ketone) |

| 1610 | Aromatic C=C stretch |

| 1295 | C-O stretch (carboxylic acid) |

Frontier Molecular Orbitals and Electronic Properties

Table 3: Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level).

| Property | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.56 |

The HOMO is primarily localized over the fluorenone ring system, while the LUMO is distributed over the entire molecule, including the carbonyl and carboxylic acid groups. The HOMO-LUMO gap of 3.56 eV suggests a molecule with moderate electronic excitation energy.

Simulated UV-Vis Absorption Spectrum

Table 4: Calculated Electronic Transitions for this compound in Chloroform (Calculated using TD-DFT/B3LYP/6-311++G(d,p)).

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.48 | 356 | 0.045 | HOMO -> LUMO |

| 3.87 | 320 | 0.128 | HOMO-1 -> LUMO |

| 4.25 | 292 | 0.351 | HOMO -> LUMO+1 |

The simulated spectrum shows a prominent absorption peak around 292 nm, corresponding to a π-π* transition.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: Workflow for the theoretical study of electronic structure.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. The presented methodologies, from geometry optimization to spectroscopic simulations, provide a powerful toolkit for researchers. The illustrative data highlights the key electronic and vibrational features of the molecule, offering a predictive glimpse into its behavior. The application of these computational techniques is crucial for accelerating the design and development of novel functional materials and therapeutic agents based on the fluorenone scaffold.

Photophysical Properties of 9-Fluorenone-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone-2-carboxylic acid is a derivative of 9-fluorenone, a well-studied aromatic ketone known for its intriguing and highly environment-sensitive photophysical properties. The introduction of a carboxylic acid group at the 2-position is anticipated to modulate the electronic structure and photophysical behavior of the parent fluorenone core, making it a compound of interest for applications in materials science, photocatalysis, and as a building block in pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of the known photophysical properties of the 9-fluorenone scaffold, discusses the expected influence of the 2-carboxylic acid substituent, and outlines the experimental protocols for its characterization. While specific quantitative photophysical data for this compound is not extensively reported in the literature, this guide offers a predictive framework based on the behavior of related compounds and establishes a methodological foundation for its investigation.

Core Photophysical Concepts of the Fluorenone Scaffold

The photophysics of 9-fluorenone are dominated by the relative energies of its lowest singlet (S₁) and triplet (T₁) excited states, which are highly sensitive to the solvent environment. In nonpolar solvents, the lowest singlet excited state is typically of n-π* character, which facilitates rapid and efficient intersystem crossing (ISC) to the triplet manifold.[2] This results in a very low fluorescence quantum yield and a short fluorescence lifetime. Conversely, in polar or hydrogen-bonding solvents, the π-π* singlet state is stabilized and becomes the lowest excited singlet state.[2] This change in the nature of the S₁ state leads to a significantly higher fluorescence quantum yield and a longer fluorescence lifetime.[2]

The introduction of a carboxylic acid group, an electron-withdrawing substituent, at the 2-position of the fluorenone core is expected to further influence these properties. The -COOH group can engage in hydrogen bonding with protic solvents, which will likely enhance the stabilization of the π-π* state, potentially leading to more pronounced solvatochromic shifts and changes in fluorescence behavior compared to the parent 9-fluorenone.

Quantitative Photophysical Data

Specific quantitative photophysical data for this compound are not widely available in the peer-reviewed literature. The following tables summarize the known data for the parent compound, 9-fluorenone, to provide a comparative baseline. It is anticipated that this compound will exhibit significant solvent-dependent variations in its photophysical parameters.

Table 1: Absorption and Emission Maxima of 9-Fluorenone in Various Solvents

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |

| Hexane | 380[2] | 500[2] |

| Acetonitrile | Bathochromic shift compared to Hexane[2] | Bathochromic shift compared to Hexane[2] |

| Methanol | Not explicitly stated, but expected to be similar to Acetonitrile | 570[2] |

| This compound | Not Reported | Not Reported |

Table 2: Fluorescence Quantum Yield and Lifetime of 9-Fluorenone in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Hexane | Near 0 (due to ~100% triplet quantum yield)[2] | 0.110[2] |

| Acetonitrile | 0.027[3] | 16[2] |

| Dimethylsulfoxide (DMSO) | Not Reported | 15.1[2] |

| This compound | Not Reported | Not Reported |

Experimental Protocols

The characterization of the photophysical properties of this compound would follow established spectroscopic techniques.

Synthesis of this compound

A reported synthesis method involves the oxidation of 2-acetylfluorene.[4]

Procedure:

-

A solution of 2-acetylfluorene in acetic acid is treated with sodium dichromate.[4]

-

Acetic anhydride is then added to the mixture.[4]

-

The mixture is heated to reflux with stirring for several hours.[4]

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered and washed.[4]

-

The solid is then treated with aqueous sodium hydroxide and filtered.[4]

-

The aqueous filtrate is washed with dichloromethane and then acidified with hydrochloric acid to precipitate the product.[4]

-

The final product, this compound, is collected by filtration, washed with water, and dried.[4]

UV-Visible Absorption Spectroscopy

Methodology:

-

Prepare solutions of this compound in various solvents of interest (e.g., hexane, acetonitrile, methanol, DMSO) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectra over a relevant wavelength range (e.g., 200-600 nm) at room temperature.

-

The solvent used for the sample preparation should also be used as the reference.

-

The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

Steady-State Fluorescence Spectroscopy

Methodology:

-

Using the same solutions prepared for absorption spectroscopy, measure the fluorescence emission spectra using a spectrofluorometer.

-

The excitation wavelength should be set at or near the absorption maximum (λ_abs) determined from the UV-Visible spectra.

-

Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 400-700 nm).

-

The wavelength of maximum emission (λ_em) is identified from the spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Methodology:

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Prepare a series of solutions of both the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission spectra of both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Methodology:

-

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).

Visualizations

Photophysical Pathways of 9-Fluorenone

Caption: Key photophysical deactivation pathways for 9-fluorenone.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for characterizing photophysical properties.

Conclusion

This compound represents an important derivative of the fluorenone family with potential for diverse applications. While specific experimental data on its photophysical properties are currently limited, the well-established behavior of the parent 9-fluorenone provides a strong basis for predicting its characteristics. It is anticipated that this compound will exhibit significant solvatochromism, with its fluorescence properties being highly dependent on solvent polarity and hydrogen-bonding capability. The experimental protocols outlined in this guide provide a clear roadmap for the full characterization of this promising compound, which will be crucial for unlocking its potential in various scientific and technological fields. Further research is warranted to fill the existing data gaps and to fully elucidate the structure-property relationships in this and related fluorenone derivatives.

References

Methodological & Application

Application Note: High-Sensitivity HPLC Analysis of 9-Fluorenone-2-carboxylic Acid via Fluorescent Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 9-Fluorenone-2-carboxylic acid by High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. To enhance detection sensitivity and selectivity, a pre-column derivatization strategy is employed.[1][2][3] This document provides detailed protocols for the derivatization of this compound using 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) and presents typical chromatographic conditions for the analysis of the resulting fluorescent ester. The described methodology is suitable for the quantification of this compound in various sample matrices relevant to pharmaceutical research and development.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science.[4][5][6] Accurate and sensitive quantification of this analyte is often challenging due to its inherent physicochemical properties. Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis.[2][7] For HPLC analysis, derivatization can enhance detectability by introducing a chromophore or a fluorophore.[2][3] Fluorescent derivatization, in particular, offers high sensitivity and selectivity.[1][3]

This note describes the use of 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc), a coumarin-based reagent, to derivatize the carboxylic acid functional group of this compound.[1] This reaction forms a highly fluorescent ester, enabling detection at low concentrations.[1]

Experimental Protocols

Derivatization of this compound with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

This protocol is a representative procedure for the derivatization of carboxylic acids with 4-Br-Mmc for HPLC-fluorescence detection.[1]

Materials:

-

This compound standard

-

4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

-

Acetone (HPLC grade)

-

18-crown-6 ether

-

Potassium carbonate (anhydrous)

-

Volumetric flasks and pipettes

-

Heating block or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in acetone.

-

Prepare a solution of 4-Br-Mmc in acetone at a molar excess to the expected concentration of the analyte.

-

-

Derivatization Reaction:

-

Sample Preparation for HPLC:

-

After the reaction, allow the mixture to cool to room temperature.

-

Filter the solution through a 0.45 µm syringe filter to remove the potassium carbonate.[1]

-

The resulting solution containing the fluorescently labeled this compound can be directly injected into the HPLC system or diluted with the mobile phase as needed.[1]

-

Alternative Derivatization using 4-bromo-N-methylbenzylamine (4-BNMA) with EDC

An alternative method involves the use of 4-bromo-N-methylbenzylamine (4-BNMA) in the presence of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9] This approach is particularly useful for LC-MS/MS analysis due to the incorporation of a bromine atom, which provides a distinct isotopic pattern.[8][9]

Materials:

-

This compound sample

-

4-bromo-N-methylbenzylamine (4-BNMA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Acetonitrile/Water (50:50, v/v)

-

Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

-

To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.[1]

-

Add 25 µL of 1 M EDC to initiate the reaction.[1]

-

Allow the reaction to proceed for 45 minutes at 60°C.[1]

-

Quench the reaction by adding 100 µL of 50 mM acetate buffer.[1]

-

The derivatized sample is then ready for HPLC analysis.[1]

Data Presentation

Table 1: Comparison of Derivatization and HPLC Parameters

| Parameter | Method 1: 4-Br-Mmc | Method 2: 4-BNMA with EDC |

| Derivatization Reagent | 4-Bromomethyl-6,7-dimethoxycoumarin | 4-bromo-N-methylbenzylamine |

| Coupling Agent | Not required | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Catalyst | 18-crown-6, K₂CO₃ | Not applicable |

| Solvent | Acetone | Acetonitrile/Water |

| Reaction Temperature | 60-80°C | 60°C |

| Reaction Time | 30-60 minutes | 45 minutes |

| Detection Method | Fluorescence | UV or Mass Spectrometry |

| Excitation Wavelength | ~345 nm | Not applicable for UV |

| Emission Wavelength | ~435 nm | Not applicable for UV |

| HPLC Column | C18 Reversed-Phase | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water with 0.1% Formic Acid Gradient |

Visualizations

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

Caption: Logical relationship for enhancing HPLC analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 784-50-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 784-50-9 | FF23338 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]

- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 9-Fluorenone-2-carboxylic Acid as a Fluorescent Probe for Amines

Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diodes (OLEDs) using 9-Fluorenone-2-carboxylic Acid Derivatives

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their high contrast, wide viewing angles, and rapid response times. The performance of these devices is intrinsically linked to the molecular design of the organic materials employed. Among the vast array of organic semiconductors, fluorene and fluorenone derivatives have garnered significant attention. Their rigid, planar structures provide excellent thermal stability and charge transport properties.[1][2] The 9-fluorenone core, in particular, is a versatile building block due to its tunable photophysical and physicochemical properties.[3]

9-Fluorenone-2-carboxylic acid (CAS: 784-50-9) serves as a key starting material for a variety of functional derivatives.[4] The carboxylic acid group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of materials with tailored electronic properties. These derivatives can be engineered for use as emissive materials, host materials for phosphorescent emitters, or as components in charge-transporting layers within an OLED device.[5][6] This document provides detailed protocols for the synthesis of a representative this compound derivative and its integration into a multilayer OLED device, along with a summary of the performance of related compounds.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol details the synthesis of a 9-fluorenone-2-carbazole derivative, a common modification to enhance hole-transporting properties. The synthesis is based on a Buchwald-Hartwig amination reaction.

Materials:

-

2,7-dibromo-9-fluorenone

-

Carbazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,7-dibromo-9-fluorenone (1.0 mmol), carbazole (2.2 mmol), and sodium tert-butoxide (2.5 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) to the flask.

-

Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,7-dicarbazol-9-fluorenone.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes the general steps for fabricating a multilayer OLED by thermal evaporation, using a 9-fluorenone derivative as the emissive layer.

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material (synthesized 9-fluorenone derivative)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)

-

Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone)

-

UV-Ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the cleaned substrates with UV-ozone for 15 minutes to enhance the work function of the ITO.[5]

-

-

Organic Layer Deposition:

-

Transfer the substrates to a high-vacuum thermal evaporation chamber.

-

Deposit the layers sequentially without breaking the vacuum:

-

HIL: 10 nm of HAT-CN at a rate of 0.1 Å/s.

-

HTL: 40 nm of NPB at a rate of 1.0 Å/s.

-

EML: 20 nm of the synthesized 9-fluorenone derivative at a rate of 1.0 Å/s.

-

ETL: 30 nm of TPBi at a rate of 1.0 Å/s.

-

-

-

Cathode Deposition:

-

Encapsulation:

-

Transfer the fabricated devices to a nitrogen-filled glovebox.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

-

Data Presentation